Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydrofuran ring, a bromophenyl group, and a hexahydroquinoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through a diastereoselective synthesis involving the (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes, catalyzed by Sn(OTf)2, SnCl4, or Hf(OTf)4.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Hexahydroquinoline Core: This can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: NBS for bromination, sodium azide (NaN3) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolopyridazines, which exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, known for their medicinal properties.
Uniqueness
Tetrahydrofuran-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the tetrahydrofuran ring and the bromophenyl group contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO4/c1-13-19(22(26)28-12-14-6-5-11-27-14)20(15-7-2-3-8-16(15)23)21-17(24-13)9-4-10-18(21)25/h2-3,7-8,14,20,24H,4-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGERXMSRETKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Br)C(=O)OCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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